Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H6BrNO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride typically involves the bromination of thiophene derivatives followed by esterification and amination reactions. One common method starts with the bromination of thiophene-3-carboxylic acid, followed by esterification with methanol to form Methyl 4-bromothiophene-3-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to yield Methyl 2-amino-4-bromothiophene-3-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the bromine atom or the carboxylate group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Scientific Research Applications
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of conductive polymers and other advanced materials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-chlorothiophene-3-carboxylate
- Methyl 2-amino-4-fluorothiophene-3-carboxylate
- Methyl 2-amino-4-iodothiophene-3-carboxylate
Uniqueness
Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .
Properties
IUPAC Name |
methyl 2-amino-4-bromothiophene-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)4-3(7)2-11-5(4)8;/h2H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQBJRVVDKOMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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